![molecular formula C19H13ClF3N3O3 B2553624 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 867041-26-7](/img/structure/B2553624.png)
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with readily available starting materials such as 4-chlorobenzaldehyde, imidazolidine-2,5-dione, and 3-(trifluoromethyl)aniline.
Condensation Reaction: : A condensation reaction between 4-chlorobenzaldehyde and imidazolidine-2,5-dione under mild heating forms an intermediate.
Acylation: : The intermediate undergoes acylation with 3-(trifluoromethyl)aniline in the presence of a suitable acylating agent to form the final compound.
Purification: : The final product is purified using techniques like recrystallization or column chromatography to achieve a high-purity compound.
Industrial Production Methods
Industrial production involves scaling up the laboratory synthesis using large reactors and optimizing reaction conditions for better yields and cost-effectiveness. This includes:
Reaction Optimization: : Adjusting temperature, solvent, and catalyst amounts for maximum efficiency.
Continuous Production: : Implementing continuous production techniques to enhance throughput and reduce production time.
Automation: : Utilizing automated systems for precise control and monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions:
Reduction: : Reduction reactions can add hydrogen or remove oxygen from the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: : Organic solvents such as dichloromethane (CH₂Cl₂), ethanol (EtOH).
Major Products Formed
Oxidation Products: : Introduction of carbonyl groups (C=O) or carboxylic acids.
Reduction Products: : Formation of alcohols or amines.
Substitution Products: : Replacement of halogen atoms or modification of aromatic rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: : The compound can be used as a ligand or catalyst in various organic reactions.
Analytical Chemistry: : Its unique structure allows it to be used as a probe or marker in analytical techniques.
Biology and Medicine
Drug Development: : Potential use as a pharmacophore for designing new therapeutic agents.
Biological Studies: : The compound can be used to study enzyme interactions and metabolic pathways.
Industry
Material Science: : Applications in the development of advanced materials and polymers.
Agrochemicals: : Potential use in the synthesis of novel pesticides or herbicides.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorophenyl groups contribute to its binding affinity and selectivity. The imidazolidine-2,5-dione moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzaldehyde: : Shares the chlorophenyl group but lacks the complex structure.
Imidazolidine-2,5-dione: : Core structure is similar but without additional functional groups.
3-(Trifluoromethyl)aniline: : Contains the trifluoromethyl group but lacks the imidazolidine and chlorophenyl components.
Uniqueness
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, providing distinct chemical properties and versatile applications that are not matched by the simpler structures of its related compounds.
Let me know if there's anything more specific you want to delve into.
Propriétés
IUPAC Name |
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3/c20-13-6-4-11(5-7-13)8-15-17(28)26(18(29)25-15)10-16(27)24-14-3-1-2-12(9-14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCQSQKUKSGIQX-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
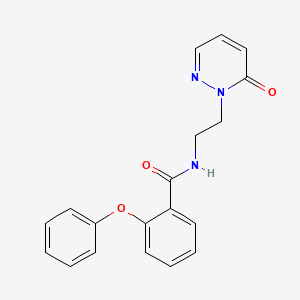
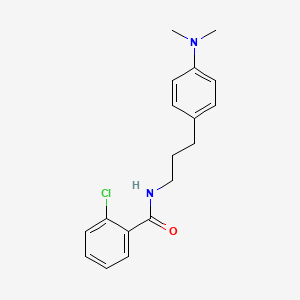
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)
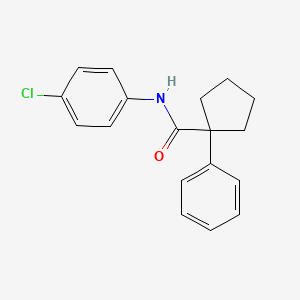
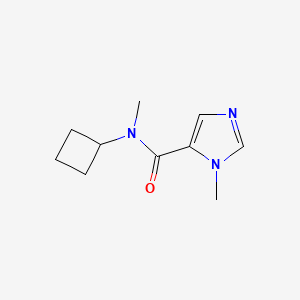
![2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2553549.png)
![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)
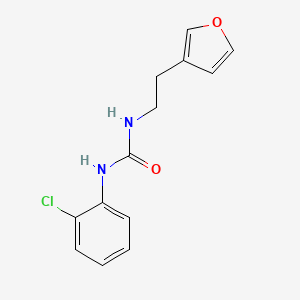
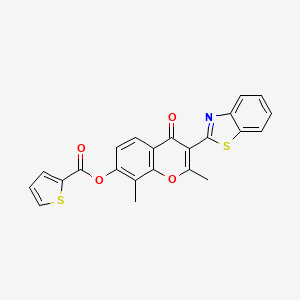
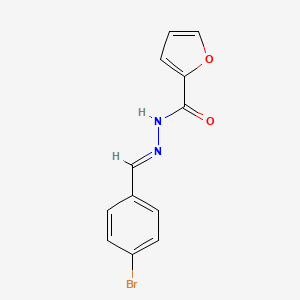
![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)
![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)
